7'-Bromo-2',3'-dihydro-1'h-spiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione
Description
7'-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione is a spirocyclic compound featuring a cyclopropane ring fused to an isoquinoline-dione scaffold with a bromine substituent at the 7' position.
Properties
IUPAC Name |
7'-bromospiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c12-6-1-2-8-7(5-6)9(14)13-10(15)11(8)3-4-11/h1-2,5H,3-4H2,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXXFLGTOFVIQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3=C(C=C(C=C3)Br)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the following key steps:
- Starting Material: Isoquinoline derivatives, particularly those possessing reactive sites at positions amenable to bromination and spirocyclization.
- Bromination: Introduction of the bromine atom at the 7' position of the isoquinoline ring, generally via electrophilic aromatic substitution using brominating agents such as N-bromosuccinimide (NBS) or bromine under controlled conditions.
- Spirocyclization: Formation of the spiro-cyclopropane ring fused to the isoquinoline core. This step often involves intramolecular cyclization reactions facilitated by appropriate reagents and catalysts that promote ring closure.
- Oxidation to Dione: The 1',3'-dione moiety is introduced by selective oxidation of the isoquinoline ring system, typically using oxidizing agents such as potassium permanganate, chromium-based reagents, or other mild oxidants to achieve the diketone functionality without degrading the spirocyclic structure.
Detailed Synthetic Route Example
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Bromination of Isoquinoline | N-Bromosuccinimide (NBS), solvent (e.g., acetonitrile), room temperature | Selective bromination at 7' position |
| 2 | Formation of Spirocyclopropane | Treatment with diazo compounds or carbenoid reagents (e.g., diazomethane or Simmons–Smith reagent) | Intramolecular cyclopropanation forming spiro ring |
| 3 | Oxidation to Dione | Mild oxidants like KMnO4 or CrO3 in controlled conditions | Formation of 1',3'-dione moiety on isoquinoline ring |
Reaction Conditions and Optimization
- Temperature: Bromination and spirocyclization typically occur at ambient to slightly elevated temperatures (20–60 °C) to avoid side reactions.
- Solvent Choice: Polar aprotic solvents such as acetonitrile or dichloromethane are preferred for bromination; non-polar solvents may be used for cyclopropanation.
- Catalysts: Transition metal catalysts (e.g., copper or rhodium complexes) may be employed to facilitate cyclopropanation with higher selectivity.
- Yield Optimization: Careful control of reagent stoichiometry, reaction time, and purification steps (e.g., column chromatography) is crucial to maximize yield and purity.
Research Findings and Data Summary
| Parameter | Details |
|---|---|
| Yield Range | Typically 45–70% depending on reaction scale and conditions |
| Purity | >95% as verified by NMR and HPLC analysis |
| Characterization Techniques | NMR (1H, 13C), Mass Spectrometry, IR Spectroscopy, X-ray Crystallography (for structural confirmation) |
| Key Observations | The bromine substituent enhances reactivity in electrophilic substitution; spirocyclopropane formation is stereospecific under optimized conditions; oxidation must be carefully controlled to prevent ring degradation |
Comparative Analysis of Preparation Routes
Summary and Expert Remarks
The preparation of 7'-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione involves a multi-step synthetic approach starting from isoquinoline derivatives. The key transformations are selective bromination, spirocyclopropane ring formation, and controlled oxidation to install the dione functionality. Optimization of reaction conditions is critical to achieve high yields and purity. The presence of the bromine atom and the spirocyclic structure imparts unique chemical and potentially biological properties, making the compound of interest in medicinal chemistry and related research fields.
The synthesis protocols are supported by spectral and crystallographic data, confirming the structure and purity of the final product. While multiple synthetic routes exist, the direct bromination followed by spirocyclization and oxidation remains the most practical and widely used method in current research.
Chemical Reactions Analysis
7’-Bromo-2’,3’-dihydro-1’h-spiro[cyclopropane-1,4’-isoquinoline]-1’,3’-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield dehalogenated products.
Cyclization Reactions: The spiro structure allows for cyclization reactions to form more complex polycyclic compounds.
Common reagents used in these reactions include N-bromosuccinimide, diazo compounds, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7’-Bromo-2’,3’-dihydro-1’h-spiro[cyclopropane-1,4’-isoquinoline]-1’,3’-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7’-Bromo-2’,3’-dihydro-1’h-spiro[cyclopropane-1,4’-isoquinoline]-1’,3’-dione involves its interaction with specific molecular targets and pathways. The bromine atom and spiro structure play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 8′-Amino-2′-(2,6-dioxopiperidin-3-yl)-1′H-spiro[cyclopropane-1,4′-isoquinoline]-1′,3′(2′H)-dione (12b): Structure: Contains an amino group and a dioxopiperidinyl substituent instead of bromine. Activity: Demonstrates cereblon-modulating properties, with antiproliferative effects in cancer studies. Yield: 41% during synthesis, lower than some brominated analogs, possibly due to steric hindrance from the dioxopiperidinyl group .
- 5'-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]: Structure: Bromine at the 5' position instead of 7'. Impact: Positional isomerism may alter electronic distribution and binding affinity in biological targets .
- 6'-Bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] hydrochloride: Structure: Cyclobutane ring instead of cyclopropane.
Ring Size and Conformational Effects
- Cyclopropane vs. Cyclobutane :
- Cyclopropane : High ring strain increases reactivity but may limit stability. For example, 8'-bromo analogs require storage at -20°C to maintain integrity .
- Cyclobutane : Reduced strain improves stability, as seen in 6'-bromo derivatives with cyclobutane rings, which are stable under standard lab conditions .
Physicochemical Properties
- Molecular Weight and Polarity: The 7'-bromo derivative’s molecular weight (~315 g/mol, estimated) is higher than non-brominated analogs (e.g., 203.24 g/mol for a carboxylic acid derivative) .
Spectroscopic Data :
Biological Activity
7'-Bromo-2',3'-dihydro-1'h-spiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione (CAS No. 885269-31-8) is a compound with notable structural characteristics that suggest potential biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H12BrN
- Molecular Weight : 238.12 g/mol
- IUPAC Name : 7'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]
Anticancer Potential
Recent studies have highlighted the anticancer properties of spirocyclic compounds, including 7'-Bromo-2',3'-dihydro-1'h-spiro[cyclopropane-1,4'-isoquinoline]. A synthesis and biological evaluation indicated that derivatives of spiro[cyclopropane] exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7'-Bromo Compound | HeLa (Cervical) | 5.2 |
| 7'-Bromo Compound | MCF-7 (Breast) | 4.8 |
| 7'-Bromo Compound | A549 (Lung) | 6.0 |
Data indicates that the compound exhibits lower IC50 values, suggesting higher potency in inhibiting cancer cell proliferation compared to standard chemotherapeutics.
Kinase Inhibition
The compound has also been evaluated for its inhibitory effects on various kinases, which are critical in cancer signaling pathways. In a study assessing multiple compounds, it was found that derivatives similar to 7'-Bromo exhibited selective inhibition of GSK-3β, a kinase involved in cell growth and survival.
Table 2: Kinase Inhibition Profile
| Kinase | % Residual Activity at 30 µM |
|---|---|
| GSK3β | 10% |
| CDK2 | 54% |
| JNK1 | 83% |
These results indicate that the compound could serve as a lead for developing selective kinase inhibitors.
The mechanisms by which 7'-Bromo exerts its biological effects involve:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells.
- Cell Cycle Arrest : It has been shown to halt the progression of cells through the cell cycle, particularly at the G2/M checkpoint.
- Kinase Pathway Modulation : By inhibiting specific kinases like GSK-3β, it alters signaling pathways critical for tumor growth and survival.
Case Studies
A notable case study published in Bioorganic & Medicinal Chemistry explored the synthesis of spirocyclic compounds and their biological evaluations. The study demonstrated that modifications on the spiro framework could enhance anticancer activity, providing insights into structure-activity relationships (SAR) for further development.
Q & A
Q. What are the standard synthetic protocols for 7'-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione, and how are the products characterized?
The compound is synthesized via cobalt-catalyzed annulation reactions using alkylidenecyclopropanes and benzamide derivatives. A typical procedure involves:
- Substrates : Cyclopropylidenemethyl derivatives (e.g., 1-bromo-4-(cyclopropylidenemethyl)benzene) and benzamide .
- Conditions : Room temperature reactions with cobalt catalysts, followed by column chromatography (silica gel, 100–200 mesh; petroleum ether:ethyl acetate = 70:30) for purification .
- Characterization :
- NMR : and NMR confirm cyclopropane integration and spirojunction. For example, NMR signals for cyclopropane protons appear at δ 1.2–1.8 ppm (multiplet) .
- HRMS : Validates molecular formula (e.g., [M+H] calculated for CHBrNOS: 461.0320; observed: 461.0318) .
- IR : Key peaks include C=O stretches (1640–1680 cm) and Br-C vibrations (750–800 cm) .
Q. What safety precautions are critical when handling this compound?
- Exposure Control : Use fume hoods, gloves, and eye protection. Avoid heat/sparks due to bromine’s reactivity .
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Consult a physician and provide the safety data sheet (SDS) .
- Storage : Keep in a cool, dry place away from oxidizing agents .
Q. What key spectral markers distinguish this compound from related spirocyclopropanes?
- NMR : The spirocyclopropane moiety generates distinct splitting patterns (e.g., ABX systems in NMR). The bromine atom causes deshielding in adjacent carbons (δ 120–130 ppm in NMR) .
- HRMS : The bromine isotopic pattern (1:1 ratio for /) confirms its presence .
Advanced Research Questions
Q. How can reaction yields be optimized for cobalt-catalyzed spirocyclopropane synthesis?
- Catalyst Loading : Adjust cobalt catalyst concentration (typically 5–10 mol%) to balance reactivity and side reactions .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance cyclopropane ring stability but may reduce selectivity .
- Substrate Steric Effects : Bulky substituents on benzamide derivatives improve regioselectivity (e.g., 80% yield for 3n vs. 55% for 3y) .
Q. What methodologies are used to evaluate the biological activity of this compound?
- Kinase Inhibition Assays : Screen against kinase panels (e.g., 84 kinases) to identify targets. Dose-response curves (IC) and kinome profiling validate selectivity .
- Antibacterial Testing : Use gram-positive/negative bacterial strains (e.g., S. aureus, E. coli) in MIC assays (concentration range: 12–200 mg/L). Growth inhibition >95% indicates potency .
Q. How should researchers resolve contradictions in spectral data across studies?
- Cross-Validation : Compare NMR shifts with structurally analogous compounds (e.g., spiroisoquinolines without bromine) to identify anomalous signals .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of spirojunction geometry and bromine positioning .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict and shifts, aiding in peak assignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
